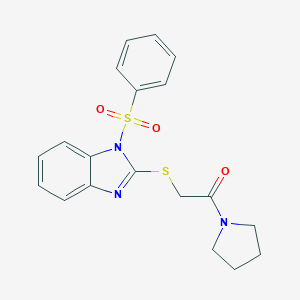
3-fluoro-N-(4-fluorobenzyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-fluoro-N-(4-fluorobenzyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound has shown promising results in various studies, particularly in the field of cancer research.
Mécanisme D'action
The mechanism of action of 3-fluoro-N-(4-fluorobenzyl)benzenesulfonamide involves the inhibition of tubulin polymerization. Tubulin is a protein that is essential for the formation of microtubules, which are structures that play a crucial role in cell division. By inhibiting tubulin polymerization, this compound disrupts the cell division process, leading to the death of cancer cells.
Biochemical and Physiological Effects:
3-fluoro-N-(4-fluorobenzyl)benzenesulfonamide has been found to have several biochemical and physiological effects. It has been shown to decrease the expression of certain proteins that are involved in cancer cell survival and proliferation. Additionally, it has been found to increase the expression of proteins that promote apoptosis in cancer cells. This compound has also been found to inhibit the migration and invasion of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-fluoro-N-(4-fluorobenzyl)benzenesulfonamide in lab experiments is its high potency against cancer cells. This compound has been found to be effective at low concentrations, making it a valuable tool for researchers. Additionally, its mechanism of action is well understood, which allows for more targeted research. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safe dosage of this compound for use in humans.
Orientations Futures
There are several future directions for research on 3-fluoro-N-(4-fluorobenzyl)benzenesulfonamide. One area of interest is the development of new analogs of this compound that may have improved anti-cancer activity and reduced toxicity. Additionally, further studies are needed to determine the safety and efficacy of this compound in animal models and humans. Another area of interest is the investigation of the potential use of this compound in combination with other anti-cancer agents to improve treatment outcomes. Overall, the research on 3-fluoro-N-(4-fluorobenzyl)benzenesulfonamide is promising and warrants further investigation.
Méthodes De Synthèse
The synthesis method of 3-fluoro-N-(4-fluorobenzyl)benzenesulfonamide involves the reaction of 4-fluorobenzylamine with 3-fluorobenzenesulfonyl chloride in the presence of a base. The reaction takes place at room temperature and the yield of the product is high. This method has been reported in several scientific journals and has been used by researchers to synthesize this compound for their studies.
Applications De Recherche Scientifique
3-fluoro-N-(4-fluorobenzyl)benzenesulfonamide has shown potential as a therapeutic agent in various studies. It has been found to inhibit the growth of cancer cells in vitro and in vivo. This compound has been tested on various cancer cell lines, including breast, lung, and prostate cancer cells, and has shown significant anti-cancer activity. Additionally, it has been found to induce apoptosis, which is programmed cell death, in cancer cells.
Propriétés
Nom du produit |
3-fluoro-N-(4-fluorobenzyl)benzenesulfonamide |
|---|---|
Formule moléculaire |
C13H11F2NO2S |
Poids moléculaire |
283.3 g/mol |
Nom IUPAC |
3-fluoro-N-[(4-fluorophenyl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C13H11F2NO2S/c14-11-6-4-10(5-7-11)9-16-19(17,18)13-3-1-2-12(15)8-13/h1-8,16H,9H2 |
Clé InChI |
AEOUPCPWPLABOE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCC2=CC=C(C=C2)F)F |
SMILES canonique |
C1=CC(=CC(=C1)S(=O)(=O)NCC2=CC=C(C=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(2-methoxyphenyl)propanamide](/img/structure/B270106.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]ethanone](/img/structure/B270107.png)
![1-{[(4-Methylphenyl)sulfonyl]acetyl}pyrrolidine](/img/structure/B270109.png)
![3-[(4-methylphenyl)sulfonyl]dihydro-2(3H)-furanone](/img/structure/B270110.png)
![1-(2,5-Dimethylphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B270111.png)

![N-(4-{2-[(4-chlorophenyl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B270117.png)
![N-{4-[2-(8-quinolinylsulfanyl)acetyl]phenyl}acetamide](/img/structure/B270119.png)
![N-{4-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]phenyl}acetamide](/img/structure/B270122.png)


![N-(2-methylphenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide](/img/structure/B270128.png)

